

## Bromo-PEG2-CH2-Boc molecular weight and formula

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Compound of Interest

Compound Name: Bromo-PEG2-CH2-Boc

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# In-Depth Technical Guide: Bromo-PEG2-CH2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bromo-PEG2-CH2-Boc**, a bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its physicochemical properties, relevant experimental protocols, and its role in the broader context of targeted protein degradation.

## **Core Physicochemical Data**

The fundamental properties of **Bromo-PEG2-CH2-Boc** are summarized below, providing essential information for its application in chemical synthesis and experimental design.

Property	Value	Reference
Molecular Formula	C10H19BrNO4	[1]
Molecular Weight	283.16 g/mol	[1]
Alternate Molecular Weight	283.159 g/mol	[2]
CAS Number	1807518-63-3	[1]

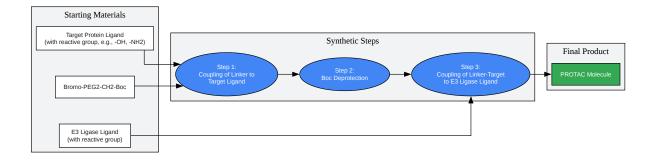


### **Role in PROTAC Synthesis**

**Bromo-PEG2-CH2-Boc** serves as a PEG-based linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a linker. One ligand binds to a target protein, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol (PEG) spacer in **Bromo-PEG2-CH2-Boc** provides flexibility and influences the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

### **Experimental Workflow: PROTAC Assembly**

The synthesis of a PROTAC using **Bromo-PEG2-CH2-Boc** typically involves a multi-step process. The following diagram illustrates a generalized workflow for the assembly of a PROTAC, highlighting the integration of the linker.



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Caption: Generalized workflow for the synthesis of a PROTAC molecule using **Bromo-PEG2-CH2-Boc** as a linker.



## Representative Experimental Protocol: Synthesis of a PROTAC Precursor

The following is a generalized protocol for the initial coupling of **Bromo-PEG2-CH2-Boc** to a ligand for the target protein. This represents a crucial first step in the assembly of the final PROTAC molecule. This is a representative protocol and may require optimization based on the specific reactivity of the target ligand.

#### Materials:

- Target protein ligand with a suitable nucleophilic group (e.g., a phenol or amine)
- Bromo-PEG2-CH2-Boc
- A suitable base (e.g., potassium carbonate, diisopropylethylamine)
- An appropriate aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)
- Standard laboratory glassware and stirring equipment
- Inert atmosphere (e.g., nitrogen or argon)
- Analytical equipment for reaction monitoring (e.g., TLC, LC-MS)
- Purification equipment (e.g., column chromatography)

#### Procedure:

- Reaction Setup: To a solution of the target protein ligand in the chosen solvent, add the base. The reaction should be carried out under an inert atmosphere.
- Addition of Linker: Add Bromo-PEG2-CH2-Boc to the reaction mixture. The molar ratio of the reactants should be optimized, but a slight excess of the bromo-linker may be used.
- Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the coupling.



- Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting materials and the formation of the product.
- Work-up: Once the reaction is complete, the mixture is typically quenched with water and extracted with an appropriate organic solvent. The organic layers are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and concentrated under reduced pressure.
- Purification: The crude product is then purified using a suitable technique, most commonly column chromatography on silica gel, to yield the Boc-protected linker-ligand conjugate.
- Characterization: The structure and purity of the final product should be confirmed by analytical methods such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.

The resulting product is an intermediate that, after deprotection of the Boc group, can be coupled to a ligand for an E3 ubiquitin ligase to form the final PROTAC molecule.

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### References

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